(+-)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride
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Overview
Description
(±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a 4-chlorophenyl group attached to a pyrrolidine ring, with a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidine ring.
Introduction of the Methanamine Group: The methanamine group is added through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
In industrial settings, the production of (±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine Hydrochloride: Shares the 4-chlorophenyl group but has a piperazine ring instead of a pyrrolidine ring.
4-Chlorophenylhydrazine Hydrochloride: Contains the 4-chlorophenyl group but has a hydrazine moiety.
Uniqueness
(±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific combination of the pyrrolidine ring and the methanamine group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
142469-56-5 |
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Molecular Formula |
C11H16Cl2N2 |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13;/h3-6,11H,1-2,7-8,13H2;1H |
InChI Key |
ODRPBLRITMHXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)Cl)CN.Cl |
Origin of Product |
United States |
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